4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid
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Overview
Description
4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which includes a cyclohexane ring and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from cis-4-aminocyclohexanecarboxylic acidOne common method involves the use of an N-tosylated intermediate, which undergoes further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to form DNA cross-links.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid involves its ability to form covalent bonds with biological molecules, particularly DNA. The compound’s nitroso group can react with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
cis-4-Aminocyclohexanecarboxylic acid: A precursor in the synthesis of 4-[(2-Chloroethyl-nitroso-carbamoyl)-methyl-amino]cyclohexane-1-carboxylic acid.
N-Me-cis-CCCNU: A related compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form DNA cross-links distinguishes it from other similar compounds and highlights its potential in therapeutic applications.
Properties
CAS No. |
87640-31-1 |
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Molecular Formula |
C11H18ClN3O4 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
4-[[2-chloroethyl(nitroso)carbamoyl]-methylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18ClN3O4/c1-14(11(18)15(13-19)7-6-12)9-4-2-8(3-5-9)10(16)17/h8-9H,2-7H2,1H3,(H,16,17) |
InChI Key |
DCZXFFVFQJNEQG-UHFFFAOYSA-N |
SMILES |
CN(C1CCC(CC1)C(=O)O)C(=O)N(CCCl)N=O |
Canonical SMILES |
CN(C1CCC(CC1)C(=O)O)C(=O)N(CCCl)N=O |
87640-31-1 | |
Synonyms |
4-((((2-chloroethyl)nitrosoamino)carbonyl)methylamino)cyclohexanecarboxylic acid cis-4-((((2-chloroethyl)nitrosoamino)carbonyl)methylamino)cyclohexanecarboxylic acid N-Me-CCCNU N-Me-cis-acid |
Origin of Product |
United States |
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